

# Application of Irganox 1330 in food contact materials and migration testing.

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## Compound of Interest

Compound Name: Irganox 1330

Cat. No.: B1672081

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## Application Notes and Protocols for Irganox 1330 in Food Contact Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Irganox 1330** as an antioxidant in food contact materials (FCMs), with a focus on migration testing to ensure consumer safety and regulatory compliance. Detailed protocols for migration studies and analytical quantification are also presented.

### Introduction to Irganox 1330

**Irganox 1330**, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant. Its primary function in polymers is to protect them from thermo-oxidative degradation during processing and throughout the service life of the final product. Due to its high efficiency and low volatility, **Irganox 1330** is widely used in various polymers intended for food contact applications, such as polyolefins (polyethylene and polypropylene), to ensure the stability and integrity of the packaging material.

Key Properties of **Irganox 1330**:

Property	Value
Chemical Name	1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
CAS Number	1709-70-2
Molecular Formula	C <sub>54</sub> H <sub>78</sub> O <sub>3</sub>
Molecular Weight	775.2 g/mol
Appearance	White to off-white crystalline powder
Melting Point	244-249 °C
Solubility	Insoluble in water, soluble in organic solvents

## Regulatory Framework for Food Contact Materials

The use of additives like **Irganox 1330** in FCMs is strictly regulated to prevent the transfer of substances to food in quantities that could endanger human health. The primary regulatory frameworks are established by the European Union (Commission Regulation (EU) No 10/2011) and the U.S. Food and Drug Administration (FDA).

A key aspect of these regulations is the concept of migration limits:

- **Overall Migration Limit (OML):** This is the maximum permitted amount of all non-volatile substances that can migrate from the FCM to food (or food simulant). The OML in the EU is 10 milligrams per square decimeter (mg/dm<sup>2</sup>) of the food contact surface.
- **Specific Migration Limit (SML):** This is the maximum permitted amount of a specific substance that can migrate to food (or food simulant). The SML is based on the toxicological profile of the substance. For **Irganox 1330**, the SML as per EU Regulation 10/2011 is 6 mg/kg of food.

## Application of Irganox 1330 in Food Contact Polymers

**Irganox 1330** is a highly effective stabilizer for a variety of organic substrates, particularly polyolefins such as polyethylene (PE) and polypropylene (PP), which are extensively used for food packaging. It is also compatible with other polymers like engineering plastics. Its high molecular weight and low volatility contribute to its high resistance to extraction, making it suitable for food contact applications.

Typical concentration levels of **Irganox 1330** in polyolefins for food contact applications range from 0.05% to 0.3%, depending on the specific polymer, processing conditions, and the required long-term thermal stability.

## Migration Testing of Irganox 1330

Migration testing is essential to verify that the amount of **Irganox 1330** transferring from the packaging material to the food remains below the established SML. These tests are performed using food simulants under standardized conditions of time and temperature that represent the intended use of the food packaging.

### Food Simulants

Food simulants are standardized liquids that mimic the properties of different food types. The choice of simulant depends on the nature of the food that will be in contact with the packaging material.

Food Simulant	Abbreviation	Represents Food Type
Ethanol 10% (v/v)	Simulant A	Aqueous foods (pH > 4.5)
Acetic Acid 3% (w/v)	Simulant B	Acidic foods (pH ≤ 4.5)
Ethanol 20% (v/v)	Simulant C	Alcoholic foods
Ethanol 50% (v/v)	Simulant D1	Oil-in-water emulsions
Vegetable Oil (e.g., Olive Oil)	Simulant D2	Fatty foods
Poly(2,6-diphenyl-p-phenylene oxide)	Simulant E	Dry foods

## Standard Test Conditions (as per EU Regulation 10/2011)

The selection of test conditions (time and temperature) should correspond to the worst foreseeable conditions of use for the food contact material.

Test Condition	Time	Temperature	Intended Use
OM1	10 days	20 °C	Long-term storage at frozen or refrigerated conditions
OM2	10 days	40 °C	Long-term storage at room temperature
OM3	2 hours	70 °C	Hot-fill or heating
OM4	1 hour	100 °C	High-temperature applications
OM5	2 hours	100 °C or 1 hour at 121°C	High-temperature applications, including sterilization

## Quantitative Migration Data for Irganox 1330

Publicly available quantitative migration data for **Irganox 1330** is limited. However, based on its chemical properties (high molecular weight and hydrophobicity), its migration behavior can be inferred. Migration is expected to be higher into fatty food simulants (like olive oil and ethanol solutions with higher alcohol content) and at elevated temperatures and longer contact times.

One study detected **Irganox 1330** in oil simulants at concentrations ranging from 3.08 to 47.31 µg/g. Migration into aqueous and acidic food simulants (A and B) is generally expected to be very low or non-detectable.

For comparison, studies on other structurally similar antioxidants like Irganox 1076 have shown that migration is significantly influenced by the fat content of the food simulant, with higher migration observed in fatty simulants.<sup>[1]</sup> For example, migration of Irganox 1076 from HDPE into olive oil after 10 days at 40°C has been reported to be close to its SML.<sup>[1]</sup>

## Experimental Protocols

## Protocol for Migration Testing

This protocol outlines the general steps for performing a migration test according to EU Regulation 10/2011.

Objective: To determine the specific migration of **Irganox 1330** from a polymer sample into a selected food simulant.

Materials:

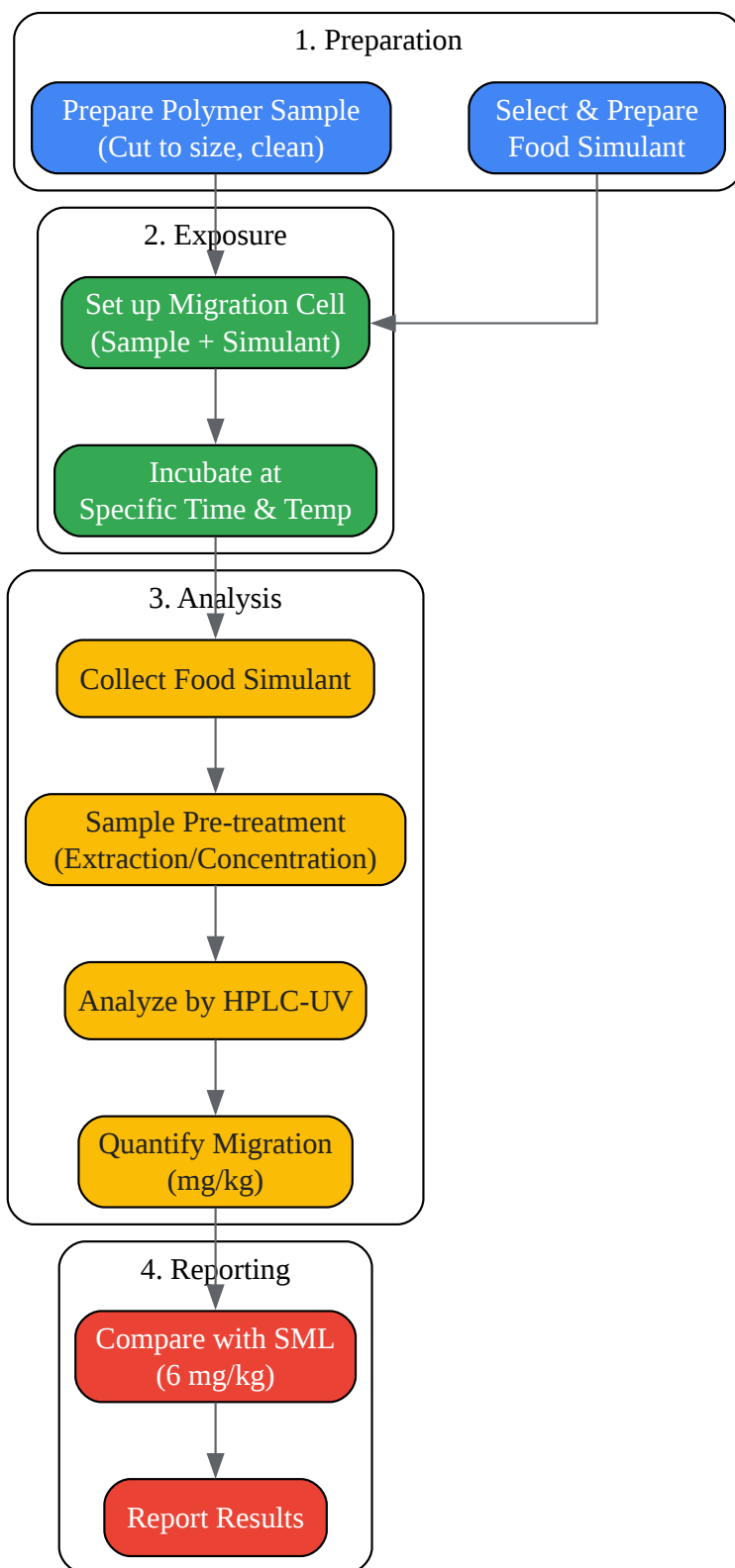
- Polymer sample (e.g., film or plaque) of known thickness and surface area.
- Food simulant(s) appropriate for the intended food contact.
- Migration cell or glass container with a lid.
- Incubator or oven capable of maintaining the specified temperature.
- Analytical balance.
- Volumetric flasks and pipettes.
- Solvents for extraction and analysis (e.g., n-hexane, acetonitrile, methanol).

Procedure:

- **Sample Preparation:** Cut the polymer sample into pieces of a specific size (e.g., 1 dm<sup>2</sup>). Clean the surface of the sample with a lint-free cloth, if necessary.
- **Migration Setup:** Place the polymer sample in the migration cell or glass container. Add a known volume of the pre-heated food simulant, ensuring the sample is fully immersed. The standard ratio is 6 dm<sup>2</sup> of sample surface area per 1 kg of food simulant.
- **Incubation:** Seal the migration cell/container and place it in the incubator or oven at the selected test temperature for the specified duration (refer to the standard test conditions table).

- **Sample Collection:** After the incubation period, remove the cell/container from the incubator and allow it to cool to room temperature. Carefully remove the polymer sample. The food simulant now contains the migrated substances.
- **Sample Pre-treatment for Analysis:**
  - **Aqueous Simulants (A, B, C):** The simulant may be directly analyzed or may require a concentration step. Solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances.
  - **Fatty Food Simulant (D2 - Olive Oil):** The antioxidant needs to be extracted from the oil. Liquid-liquid extraction (LLE) with a solvent like n-hexane or acetonitrile is a common method. The extract is then evaporated to dryness and redissolved in a suitable solvent for analysis.
  - **Ethanol Simulants (D1):** Depending on the concentration, these may be injected directly or after dilution.

## Experimental Workflow for Migration Testing



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Caption: Workflow for Migration Testing of **Irganox 1330**.

## Protocol for HPLC-UV Analysis

This protocol describes the quantification of **Irganox 1330** in food simulants using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

Objective: To quantify the concentration of **Irganox 1330** in a treated food simulant sample.

Instrumentation and Materials:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- **Irganox 1330** analytical standard.
- Mobile phase solvents: Acetonitrile (ACN) and water (HPLC grade).
- Sample vials.
- Syringe filters (0.45 µm).

Procedure:

- Preparation of Standard Solutions:
  - Prepare a stock solution of **Irganox 1330** (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.
  - From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the migration samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- HPLC Conditions:
  - Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
    - Start with 70% Acetonitrile / 30% Water.
    - Linearly increase to 100% Acetonitrile over 15 minutes.



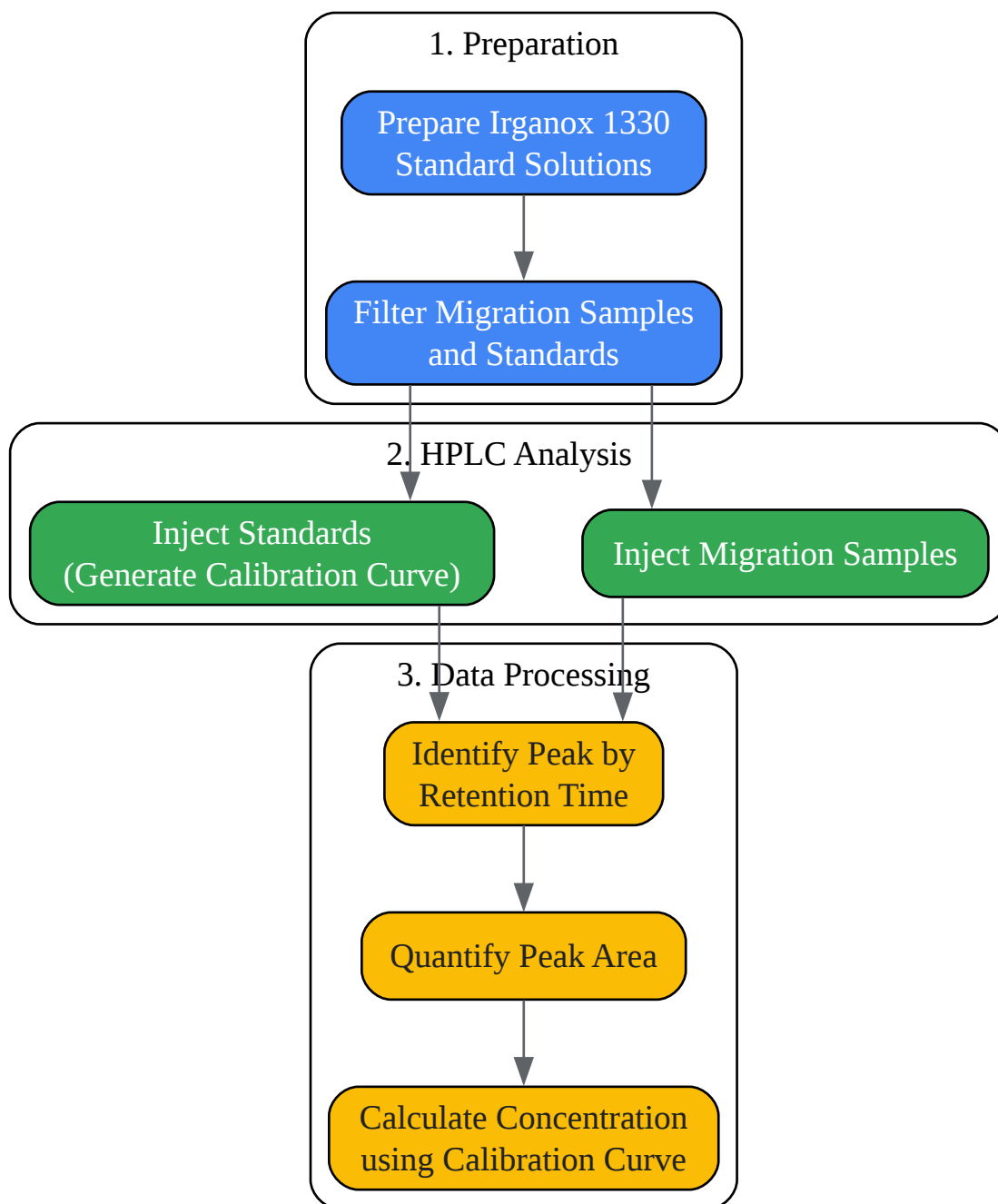
- Hold at 100% Acetonitrile for 5 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
- UV Detection Wavelength: Approximately 280 nm.
- Analysis:
  - Filter the pre-treated migration samples and standard solutions through a 0.45 µm syringe filter into HPLC vials.
  - Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
  - Inject the migration samples.
  - Identify the **Irganox 1330** peak in the sample chromatograms by comparing the retention time with that of the standard.
  - Quantify the concentration of **Irganox 1330** in the samples using the calibration curve.
- Calculation of Specific Migration:
  - Calculate the specific migration (M) in mg/kg of food simulant using the following formula:

$$M \text{ (mg/kg)} = (C * V) / m$$

Where:

- C = Concentration of **Irganox 1330** in the food simulant (mg/L)
- V = Volume of the food simulant (L)
- m = Mass of the food simulant (assumed to be 1 kg for 1 L of aqueous simulants)

## Analytical Workflow for HPLC-UV Quantification



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Caption: Workflow for HPLC-UV Analysis of **Irganox 1330**.

## Conclusion

**Irganox 1330** is a valuable antioxidant for stabilizing polymers used in food contact materials. Its application is governed by strict regulations to ensure consumer safety. Migration testing is a critical step in demonstrating compliance with these regulations. The protocols provided herein offer a framework for conducting these essential tests. While specific migration data for **Irganox 1330** is not abundant in public literature, its high molecular weight and hydrophobicity suggest that migration is primarily a concern for fatty foods and under high-temperature conditions. For accurate risk assessment, it is crucial to perform specific migration tests on the final food contact article under conditions that reflect its intended use.

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## References

- 1. Potential antioxidant migration from polyethylene packaging to food: a systematic review [polimeros.periodikos.com.br]
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